molecular formula C27H39N5O4S B12298890 (2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B12298890
M. Wt: 529.7 g/mol
InChI Key: BJFSHNWASBGXMS-UHFFFAOYSA-N
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Description

(S,R,S)-AHPC-C4-NH2 is a chiral compound with specific stereochemistry, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C4-NH2 typically involves multiple steps, starting from readily available starting materials. The process often includes stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may involve:

    Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

    Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce chirality in the product.

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C4-NH2 may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C4-NH2 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,R,S)-AHPC-C4-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C4-NH2 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (R,S,R)-AHPC-C4-NH2: A stereoisomer with different chiral centers.

    (S,S,S)-AHPC-C4-NH2: Another stereoisomer with all chiral centers in the same configuration.

    (R,R,R)-AHPC-C4-NH2: A stereoisomer with all chiral centers in the opposite configuration.

Uniqueness

(S,R,S)-AHPC-C4-NH2 is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for studying structure-activity relationships and for developing stereoselective synthesis methods.

Properties

IUPAC Name

1-[2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N5O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSHNWASBGXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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